Maltobionic acid

Description

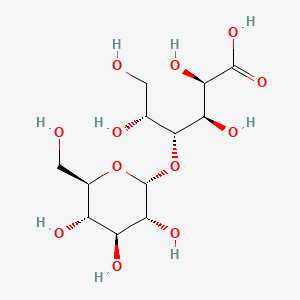

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUSYBCFIZPBE-QOKIMYEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-42-9 | |

| Record name | Maltobionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, 4-O-alpha-D-glucopyranosyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOBIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47RDD4XT2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Chemical Properties of Maltobionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltobionic acid, a bionic acid derived from the oxidation of maltose, is a polyhydroxy acid of increasing interest in the pharmaceutical, cosmetic, and food industries. Its unique chemical structure, comprising a gluconic acid moiety linked to a glucose unit, imparts a range of desirable properties including high water solubility, chelation capacity, and humectant characteristics. This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Chemical Structure and Identification

This compound, systematically named 4-O-α-D-glucopyranosyl-D-gluconic acid, is a disaccharide derivative. The anomeric carbon of the glucose unit is oxidized to a carboxylic acid, forming gluconic acid. This structure is responsible for its acidic nature and its ability to form salts and lactones.

-

Chemical Formula: C₁₂H₂₂O₁₂[1]

-

Molecular Weight: 358.30 g/mol

-

CAS Number: 534-42-9

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations.

| Property | Value | Reference |

| Melting Point | 97.3 °C | [1] |

| pKa | 3.54 | [1] |

| Solubility in Water (22 °C) | 3.3 g/100 mL | [1] |

| Solubility in Acetone | Low | [1] |

| Specific Optical Rotation ([α]D20) | +83.2° |

Key Chemical Characteristics

Acidity and pKa

This compound is a weak acid with a pKa of 3.54. This acidity is attributed to the carboxylic acid group of the gluconic acid moiety. The pKa value is a critical parameter in drug development and formulation, as it influences the ionization state of the molecule at a given pH, which in turn affects its solubility, absorption, and interaction with other molecules.

Chelating Properties

A significant feature of this compound is its ability to chelate metal ions. The multiple hydroxyl groups and the carboxylic acid group provide multiple sites for coordination with metal cations. This property is particularly effective for chelating iron, with studies showing a significant chelating effect. This makes this compound a potent antioxidant, as it can sequester pro-oxidant metal ions.

Caption: Metal ion chelation by this compound.

Stability

This compound is a stable compound under normal conditions. However, like other polyhydroxy acids, it can be susceptible to degradation at high temperatures and extreme pH values. In aqueous solutions, an equilibrium can exist between the open-chain carboxylic acid form and the lactone form, where the carboxylic acid group has cyclized with one of the hydroxyl groups.

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound.

Synthesis and Purification of this compound

This compound is typically produced by the enzymatic oxidation of maltose. The resulting sodium maltobionate is then converted to the free acid form.

References

The Genesis of Maltobionic Acid: From Chemical Synthesis to Microbial Factories

A Technical Guide on the Discovery and Production of a Versatile Polyhydroxy Bionic Acid

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and production of maltobionic acid. While often referred to as "plant-derived," this document clarifies its primary origins through chemical synthesis and biotechnological production, offering detailed experimental protocols and insights into its limited presence in natural sources.

The Discovery of a Bionic Acid: A Tale of Synthesis

The journey to understanding this compound begins with the broader class of aldobionic acids. The first synthesis of an aldobionic acid dates back to 1889 when Fischer and Meyer successfully oxidized lactose. However, the biological production of these acids was not explored until the mid-20th century. Building on the initial observations of Lembke on the oxidizing action of Pseudomonas, Stodola and Lockwood were the first to report the possible biological production of aldobionic acids, paving the way for future biotechnological advancements.

This compound (4-O-α-D-glucopyranosyl-D-gluconic acid) itself is a polyhydroxy bionic acid derived from the oxidation of maltose. While frequently marketed as "plant-derived," this term primarily refers to the plant-based origin of its precursor, maltose, which is typically obtained from starch. There is limited evidence to suggest that this compound is a naturally occurring compound in plants in significant quantities. Its discovery is therefore more accurately attributed to its first synthesis rather than isolation from a natural plant source.

Natural Sources: A Microbial Perspective

The primary natural sources of this compound are microorganisms that possess the enzymatic machinery to oxidize maltose. Several bacterial species have been identified and engineered for efficient production.

Microbial Production Systems:

-

Zymomonas mobilis : This bacterium utilizes a periplasmic glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase enzyme complex for the conversion of maltose to this compound.[1]

-

Pseudomonas taetrolens : Genetically engineered strains of this bacterium have demonstrated high-yield production of this compound from high-maltose corn syrup.[2][3] This bacterium employs a quinoprotein glucose dehydrogenase (GDH) for the oxidation of maltose.[3]

-

Escherichia coli : Recombinant E. coli strains have also been developed for this compound production.

While honey and royal jelly are rich in various organic acids, extensive analyses have not identified this compound as a significant component.[4]

Production of this compound: From Lab to Bioreactor

This compound can be produced through both chemical and enzymatic oxidation of maltose. The enzymatic route is often preferred due to its specificity and milder reaction conditions, resulting in fewer byproducts.

Biotechnological Production via Fermentation

A common method for producing this compound involves the fermentation of maltose using microorganisms.

Quantitative Data on this compound Production:

| Microorganism | Substrate | Production Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |

| Pseudomonas taetrolens (genetically engineered) | High-Maltose Corn Syrup | 200 | 95.6 | 6.67 | |

| Escherichia coli (metabolically engineered) | Maltose | 209.3 | 100 | 1.5 | |

| Zymomonas mobilis | Maltose | 584.9 (mmol/L) | - | - | |

| Zymomonas mobilis | Maltose Syrup | 545.2 (mmol/L) | - | - |

Experimental Protocol: Fermentation of Maltose using Pseudomonas taetrolens

This protocol is based on the high-yield production method described by Oh et al. (2020).

-

Seed Culture Preparation: Inoculate a single colony of genetically engineered P. taetrolens into a nutrient broth. Incubate at 25°C with shaking at 120 rpm for 24 hours.

-

Bioreactor Setup: Prepare a 5-L bioreactor containing a suitable nutrient medium supplemented with high-maltose corn syrup as the carbon source.

-

Inoculation: Inoculate the bioreactor with the seed culture.

-

Fermentation: Maintain the fermentation at 25°C with controlled pH and dissolved oxygen levels. The specific parameters will depend on the engineered strain and bioreactor configuration.

-

Monitoring: Regularly monitor cell growth (OD600), maltose consumption, and this compound production using High-Performance Liquid Chromatography (HPLC).

-

Harvesting: Once the maltose is consumed and this compound production has plateaued, harvest the fermentation broth.

Downstream Processing: Purification and Isolation

Following fermentation, this compound must be purified from the culture medium, which contains residual sugars, microbial cells, and other metabolites.

Experimental Protocol: Purification of this compound

This protocol is a generalized procedure based on common downstream processing techniques.

-

Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells.

-

Conversion to Acid Form (if necessary): If the product is in a salt form (e.g., sodium maltobionate), use ion-exchange chromatography with a strong acid cationic resin to convert it to the free acid form.

-

Crystallization: Concentrate the cell-free supernatant and induce crystallization of this compound, often by adding a solvent like methanol.

-

Washing and Drying: Wash the crystals with a suitable solvent to remove impurities and then dry them under vacuum.

-

Purity Analysis: Assess the purity of the final product using HPLC.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound.

Experimental Protocol: HPLC Analysis of this compound

-

Sample Preparation: Dilute the fermentation broth or purified sample with an appropriate mobile phase.

-

Chromatographic System:

-

Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H column.

-

Mobile Phase: An acidic aqueous solution, for example, a dilute solution of sulfuric acid.

-

Detector: A Refractive Index (RI) detector is commonly used for sugar acids.

-

-

Analysis: Inject the prepared sample into the HPLC system and integrate the peak corresponding to this compound.

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.

Signaling Pathways and Logical Relationships

The production of this compound from maltose in microorganisms involves specific enzymatic pathways. The following diagrams illustrate these processes.

Caption: Enzymatic conversion of maltose to this compound in different microorganisms.

Caption: A generalized workflow for the purification of this compound.

Conclusion

This compound stands as a significant molecule with diverse applications, primarily stemming from its efficient biotechnological production rather than its abundance in nature. While the term "plant-derived" is commonly used, it is crucial for the scientific community to understand that this refers to its synthetic origin from plant-based precursors. The future of this compound research lies in the optimization of microbial production strains, the exploration of novel applications, and a deeper understanding of its biological activities. This guide provides a foundational understanding for professionals in the field to advance the science and application of this versatile bionic acid.

References

- 1. Purification, bioactivity and application of this compound in active films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-level production of this compound from high-maltose corn syrup by genetically engineered Pseudomonas taetrolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into the Biological and Pharmaceutical Properties of Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Maltobionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltobionic acid, a bionic acid derived from maltose, is gaining significant attention in the pharmaceutical, cosmetic, and food industries for its multifaceted properties, including its role as an excipient, antioxidant, and moisturizer. This technical guide provides a comprehensive overview of the molecular structure and stereoisomerism of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and stereoisomeric relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or exploring the applications of this compound.

Molecular Structure of this compound

This compound (4-O-α-D-glucopyranosyl-D-gluconic acid) is a disaccharide derivative formed by the oxidation of maltose.[1] It consists of a D-glucose moiety linked to a D-gluconic acid moiety through an α-1,4 glycosidic bond. The molecular formula of this compound is C12H22O12, and its molecular weight is approximately 358.30 g/mol .[2]

The structure of this compound can exist in both an open-chain and a cyclic lactone form in solution, with the open-chain form being predominant under physiological conditions. The presence of multiple hydroxyl groups and a carboxylic acid function imparts high water solubility and hygroscopic properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H22O12 | [2] |

| Molecular Weight | 358.30 g/mol | [2] |

| IUPAC Name | (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | [2] |

| CAS Number | 534-42-9 | |

| Melting Point | 155-157 °C (decomposes) | |

| pKa | 3.26 - 3.8 | |

| Specific Rotation ([α]D) | +96.3° (c=1, H2O) | |

| Water Solubility | High |

Stereoisomerism of this compound

Stereoisomerism is a critical aspect of the chemistry of this compound, influencing its biological activity and physical properties.

Anomerism

Similar to its parent monosaccharides, the glucopyranose ring of this compound can exist in two anomeric forms: α and β. This arises from the stereochemistry at the anomeric carbon (C-1 of the glucose unit). While maltose itself exists as α- and β-anomers, the oxidation of the glucose unit to gluconic acid in this compound primarily results in the α-anomer due to the stereospecificity of the enzymes used in its biosynthesis.

Diastereomers

This compound is a diastereomer of other aldobionic acids, such as lactobionic acid and cellobionic acid. The key difference between these stereoisomers lies in the configuration of the glycosidic bond linking the two sugar moieties.

-

This compound: α-1,4 glycosidic bond between glucose and gluconic acid.

-

Lactobionic Acid: β-1,4 glycosidic bond between galactose and gluconic acid.

-

Cellobionic Acid: β-1,4 glycosidic bond between glucose and gluconic acid.

This subtle difference in stereochemistry leads to distinct three-dimensional structures, which in turn affects their interaction with biological systems.

Caption: Stereoisomeric relationship of this compound.

Experimental Protocols

Synthesis of this compound

This compound is commonly produced through the microbial fermentation of maltose. Two prominent microorganisms used for this bioconversion are Zymomonas mobilis and Pseudomonas taetrolens.

3.1.1. Microbial Fermentation using Pseudomonas taetrolens

This protocol outlines the general steps for the production of this compound using P. taetrolens.

Materials:

-

Pseudomonas taetrolens strain

-

Culture medium (e.g., Nutrient Broth)

-

Maltose solution (sterilized)

-

Calcium carbonate (CaCO3)

-

Fermentor with pH, temperature, and aeration control

Procedure:

-

Inoculum Preparation: Culture P. taetrolens in the appropriate medium at 30°C with shaking until a desired cell density is reached.

-

Fermentation: Inoculate the sterile fermentation medium containing a high concentration of maltose (e.g., 200 g/L) and CaCO3 (as a pH buffer) with the prepared inoculum.

-

Fermentation Conditions: Maintain the temperature at 25-30°C and the pH around 6.0-7.0. Provide adequate aeration and agitation.

-

Monitoring: Monitor the consumption of maltose and the production of this compound using techniques like HPLC.

-

Harvesting: Once the conversion is complete, harvest the fermentation broth.

-

Purification:

-

Remove microbial cells by centrifugation or filtration.

-

The supernatant, containing calcium maltobionate, can be concentrated.

-

Precipitate the calcium maltobionate by adding a non-solvent like ethanol.

-

Convert the calcium salt to the free acid form using a cation exchange resin (e.g., Amberlite IR-120).

-

Crystallize the this compound from a suitable solvent system.

-

3.1.2. Enzymatic Synthesis using Zymomonas mobilis cells

This method utilizes the intracellular enzymes of Z. mobilis for the conversion of maltose to this compound.

Materials:

-

Zymomonas mobilis strain

-

Growth medium

-

Maltose solution

-

Immobilization matrix (e.g., polyurethane foam)

-

Bioreactor

Procedure:

-

Cell Cultivation: Grow Z. mobilis in a suitable medium to produce a high cell density.

-

Cell Immobilization: Immobilize the harvested cells in a carrier matrix like polyurethane foam to allow for reuse.

-

Bioconversion: Introduce the immobilized cells into a bioreactor containing the maltose solution.

-

Reaction Conditions: Maintain the optimal temperature and pH for the enzymatic conversion.

-

Product Recovery: The product, sodium maltobionate (if NaOH is used for pH control), can be recovered from the reaction mixture and purified as described in the previous section.

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the quantification of this compound.

-

Column: A column suitable for organic acid analysis, such as a C18 reversed-phase column or a specific organic acid analysis column.

-

Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM) in water is often used.

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Detector: A Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of this compound.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the glucose and gluconic acid moieties. The anomeric proton of the α-1,4 linkage is typically observed as a doublet around 5.4 ppm. Other sugar protons resonate in the region of 3.2-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The anomeric carbon of the glucose unit appears around 100 ppm, while the carboxyl carbon of the gluconic acid moiety is observed further downfield, typically above 170 ppm. The remaining carbon signals are found in the 60-80 ppm range.

Molecular and Stereochemical Visualizations

The following diagrams, generated using the DOT language, illustrate the key structural features of this compound.

Caption: Open-chain and cyclic forms of this compound.

Caption: Comparison of this compound with its diastereomers.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and stereoisomerism of this compound. The information presented, including the physicochemical data, experimental protocols, and structural visualizations, offers a solid foundation for researchers and professionals in the fields of chemistry, pharmacology, and material science. A thorough understanding of these fundamental aspects is crucial for the effective utilization and further development of this compound in various applications. Further research into detailed reaction kinetics, optimization of production processes, and exploration of its biological signaling pathways will continue to expand the potential of this versatile molecule.

References

Maltobionic Acid: A Comprehensive Technical Guide

Maltobionic acid, a polyhydroxy bionic acid, is gaining significant attention in the fields of cosmetics, pharmaceuticals, and food science due to its multifaceted beneficial properties. This technical guide provides an in-depth overview of its core chemical identity, physicochemical properties, synthesis methodologies, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Identity

-

Molecular Formula : C12H22O12

-

IUPAC Name : (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

-

Synonyms : 4-O-a-D-Glucopyranosyl-D-gluconic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 358.30 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 155-157 °C (decomposes) | |

| Density (Predicted) | 1.79 ± 0.1 g/cm³ | |

| Boiling Point (Predicted) | 864.7 ± 65.0 °C | |

| pKa | 3.8 | |

| Water Solubility (Predicted) | 207 g/L |

Synthesis and Production

This compound is primarily produced through the oxidation of maltose, which can be achieved via chemical or enzymatic methods.

-

Chemical Synthesis : This route involves the oxidation of maltose using chemical catalysts. Historically, various oxidizing agents have been employed for the chemical oxidation of disaccharides to their corresponding aldobionic acids. Heterogeneous catalysis, utilizing catalysts like gold supported on titanium dioxide (Au/TiO₂) or alumina, has been explored as an alternative. However, chemical synthesis methods can present challenges such as the use of costly and potentially hazardous metal catalysts and the formation of unwanted byproducts.

-

Enzymatic Synthesis : This method is often preferred as it is considered a cleaner technology, operating under milder process conditions with less residue formation. One notable enzymatic approach utilizes the enzyme complex glucose-fructose oxidoreductase/glucono-δ-lactonase from the bacterium Zymomonas mobilis. Another method involves the use of quinoprotein glucose dehydrogenase (GDH) from Pseudomonas taetrolens. Genetically engineered P. taetrolens has been shown to achieve high-level production of this compound from high-maltose corn syrup, an inexpensive substrate.

Mechanism of Action and Applications

This compound exhibits several beneficial properties that make it a valuable ingredient in various applications, particularly in skincare and cosmetics.

-

Gentle Exfoliation : As a polyhydroxy acid (PHA), it promotes gentle exfoliation by weakening the bonds between keratinocytes in the stratum corneum, aiding in the removal of dead skin cells. Its larger molecular weight compared to alpha hydroxy acids (AHAs) results in slower skin penetration, leading to primarily surface-level action and a reduced risk of irritation.

-

Moisturization and Skin Barrier Enhancement : this compound is a potent humectant, capable of strongly attracting and binding water due to its numerous hydroxyl groups. This action enhances skin hydration, elasticity, and softness. It also forms a protective film on the skin's surface, reducing water loss and strengthening the skin's natural barrier function.

-

Antioxidant and Anti-Aging Effects : It functions as an antioxidant by scavenging free radicals and chelating metal ions that can promote oxidative stress. By inhibiting matrix metalloproteinase (MMP) enzymes, it helps to protect against the degradation of collagen, a key factor in skin aging. Clinical studies have shown that topical application of an 8% this compound cream can improve skin elasticity, firmness, texture, and reduce the appearance of fine lines and wrinkles. Histological studies have demonstrated an increase in epidermal thickness and glycosaminoglycan (GAG) staining with its use.

-

Other Applications : Beyond cosmetics, this compound is explored for its potential in the food and pharmaceutical industries. Calcium maltobionate is considered a potential soluble calcium source for food and pharmaceutical products. It has also been used in organ preservation solutions due to its ability to inhibit hydroxyl radical production. Furthermore, it has shown antimicrobial potential against several bacteria.

Experimental Protocols

Enzymatic Production and Purification of this compound

The following protocol is a generalized methodology based on enzymatic synthesis and subsequent purification.

-

Enzymatic Bioconversion :

-

Prepare a solution of maltose or high-maltose syrup.

-

Introduce the enzymatic complex, for instance, from Zymomonas mobilis or genetically engineered Pseudomonas taetrolens.

-

Maintain the reaction under optimized conditions of temperature and pH. The pH is often controlled by the addition of a base like NaOH, which results in the formation of the salt (e.g., sodium maltobionate).

-

Monitor the conversion of maltose to maltobionate over time.

-

-

Conversion of Sodium Maltobionate to this compound :

-

To convert the salt form to the acid form, an ion exchange method can be employed.

-

A strong acid cationic resin (e.g., Amberlite IRA-120) is first washed with distilled water and then activated with an acid solution (e.g., 1.0 M HCl).

-

The solution containing sodium maltobionate is passed through the activated resin column, where sodium ions are exchanged for hydrogen ions, yielding this compound.

-

-

Purification by Crystallization :

-

The resulting this compound solution can be concentrated.

-

Crystallization is induced by the addition of a solvent such as methanol.

-

Evaluations have shown that using 80% methanol with two sequential precipitations can be effective in separating this compound from byproducts like sorbitol.

-

The resulting crystals are collected, washed, and dried.

-

In Vitro Cytotoxicity and Cytoprotection Assay

-

Cell Culture :

-

Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media in 96-well plates and incubated for 24 hours.

-

-

Treatment :

-

Cells are treated with varying concentrations of this compound (up to 500 µg/mL) for a specified duration (e.g., 30 minutes).

-

For cytoprotection studies, after treatment with this compound, an oxidative stressor like hydrogen peroxide (H₂O₂) is added, and the cells are incubated for another 24 hours.

-

-

Cell Viability Assessment :

-

Cell viability is assessed using the MTT assay (thiazolyl blue tetrazolium bromide).

-

The absorbance is measured to determine the percentage of viable cells compared to control groups.

-

Visualizations

Caption: Enzymatic conversion of maltose to this compound.

Caption: Key mechanisms of action of this compound on the skin.

References

Maltobionic Acid: A Technical Guide to its pKa and Implications for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of maltobionic acid, with a particular focus on its acid dissociation constant (pKa) and the profound implications this has for its application in in vitro studies. Understanding these core characteristics is essential for the accurate design, execution, and interpretation of preclinical research in the pharmaceutical, cosmetic, and food science industries.

Physicochemical Profile of this compound

This compound (4-O-α-D-glucopyranosyl-D-gluconic acid) is a bionic acid composed of a glucose molecule linked to a gluconic acid molecule.[1] As a polyhydroxy acid (PHA), it is recognized for its antioxidant, chelating, moisturizing, and non-irritating properties.[1][2] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| pKa | 3.54 | [2][3] |

| 3.8 | ||

| 3.28 ± 0.35 (Predicted) | ||

| Molecular Weight | 358.3 g/mol | |

| Water Solubility | 3.3 g/100 mL (at 22°C) | |

| Melting Point | 97.3 °C | |

| 155-157 °C (decomposed) |

The Significance of pKa in In Vitro Systems

The pKa of an acidic molecule is the pH at which it is 50% in its protonated (acidic) form and 50% in its deprotonated (conjugate base) form. For this compound, with a pKa ranging from approximately 3.3 to 3.8, it will be predominantly in its deprotonated, anionic form (maltobionate) at the physiological pH of most in vitro cell culture systems (typically pH 7.2-7.4). This ionization state is critical as it dictates the molecule's biological activity.

Figure 1. Logical relationship between this compound's pKa and its functional state at physiological pH.

Implications for In Vitro Studies:

-

Metal Ion Chelation: The deprotonated carboxyl group is a key functional moiety for chelating metal ions like iron (Fe²⁺/Fe³⁺). This is a primary mechanism for its antioxidant activity, as it prevents the formation of damaging hydroxyl radicals. Studies have shown that sodium maltobionate can achieve approximately 50% iron chelation at concentrations of 15-20 mg/mL. This property is crucial for assays investigating oxidative stress and in the development of preservation solutions.

-

Antioxidant Activity: Beyond chelation, the multiple hydroxyl groups contribute to its antioxidant capacity. In vitro studies have demonstrated that this compound can inhibit UV-induced lipid peroxidation and reduce the production of malondialdehyde, an oxidative degradation product.

-

Cellular Interaction and Uptake: As a charged anion at physiological pH, this compound's ability to passively diffuse across the lipid bilayer of cell membranes is limited. This is an important consideration when designing experiments to probe intracellular targets. Its effects are more likely to be mediated at the cell surface or in the extracellular matrix.

-

Formulation and Solubility: The high water solubility of the maltobionate form is advantageous for preparing stock solutions and media for in vitro assays. However, its low solubility in organic solvents like acetone can be a limitation for certain applications, such as incorporation into specific types of polymer films.

Summary of Key In Vitro Findings

This compound has been evaluated in a variety of in vitro models, demonstrating a range of biological activities relevant to multiple fields.

| Assay Type | Key Findings | Concentration(s) | Cell/System Used | Source(s) |

| Cytotoxicity | No cytotoxicity observed | Up to 500 µg/mL | HEK-293 cells | |

| Antibacterial | Minimal Inhibitory Concentration (MIC) determined | 8.0 - 10.5 mg/mL | S. aureus, L. monocytogenes, S. Choleraesuis, E. coli | |

| Iron Chelation | ~50% chelation (as sodium salt) | 15 - 20 mg/mL | N/A (chemical assay) | |

| MMP Inhibition | Strong, dose-dependent inhibition of matrix metalloproteinase | 0.0001% - 0.1% | Clostridium Collagenase IV | |

| Antioxidant | Moderate inhibition of UV-induced lipid peroxidation | Not specified | N/A (chemical assay) | |

| Melanogenesis | Inhibition of melanin synthesis in stimulated melanocytes | Not specified | B16 melanocytes | |

| Digestibility | Not digested by saliva, gastric, or pancreatic juice; minimal digestion by small intestinal enzymes | N/A | In vitro digestion models | |

| Microbiota Utilization | Selectively utilized by specific gut bacteria | N/A | Bifidobacterium dentium, B. adolescentis |

Experimental Protocols

Detailed protocols for in vitro assays are critical for reproducibility. Below are generalized methodologies for key experiments cited in the literature.

Cytotoxicity Assay in HEK-293 Cells

This protocol outlines a typical workflow for assessing the potential toxicity of this compound on a mammalian cell line.

References

Maltobionic Acid: A Technical Guide to its Multifaceted Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Maltobionic acid (MBA) is a bionic acid belonging to the polyhydroxy acid (PHA) family, chemically known as 4-O-α-D-Glucopyranosyl-D-gluconic acid.[][2][3] It is formed through the oxidation of natural maltose and consists of a D-glucose molecule linked to a D-gluconic acid molecule via an ether bond.[4][5] As a "fourth-generation fruit acid," it is a structural isomer of the well-characterized lactobionic acid but has the advantage of being derived from plant sources. This compound has emerged as a significant ingredient in advanced skincare and therapeutic applications due to its potent, multi-mechanism approach to skin protection and anti-aging. Its large molecular structure ensures gentle, surface-level action, minimizing the irritation associated with traditional alpha-hydroxy acids (AHAs). This document provides an in-depth exploration of the core mechanisms through which this compound exerts its biological effects, supported by quantitative data and experimental methodologies.

Core Mechanisms of Action

This compound's efficacy stems from its ability to simultaneously target multiple pathways involved in skin health and the aging process. These mechanisms include the inhibition of collagen-degrading enzymes, potent antioxidant and chelation activity, superior hydration properties, and the promotion of gentle skin renewal.

Inhibition of Matrix Metalloproteinases (MMPs)

A primary anti-aging mechanism of this compound is its strong, dose-dependent inhibition of matrix metalloproteinase (MMP) enzymes. MMPs are a family of zinc-binding endopeptidases responsible for degrading extracellular matrix components, most notably collagen. Elevated MMP activity, often induced by UV radiation and other environmental stressors, leads to the breakdown of the dermal matrix, resulting in loss of skin firmness, elasticity, and the formation of wrinkles.

By inhibiting MMP activity, this compound helps preserve the existing collagen framework, preventing its degradation and supporting the skin's structural integrity. This preventative action is crucial for maintaining firm, plump, and youthful-looking skin.

References

A Technical Whitepaper on the Preliminary Biological Activities of Maltobionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltobionic acid (MBA) is a polyhydroxy bionic acid derived from the oxidation of natural maltose.[][2] As a stereoisomer of the well-characterized lactobionic acid, MBA is emerging as a multifunctional ingredient with significant potential in dermatological and pharmaceutical applications.[3] This document provides a comprehensive technical overview of the preliminary investigations into its biological activities. Key functionalities identified include potent anti-aging effects through matrix metalloproteinase (MMP) inhibition and antioxidant action, significant antimicrobial properties against various pathogens, and robust cytoprotective capabilities.[3][4] Furthermore, MBA demonstrates excellent moisturizing and skin barrier-enhancing properties with a favorable safety profile, positioning it as a compelling candidate for further research and development. This whitepaper summarizes the quantitative data from key studies, details the experimental protocols used, and visualizes the underlying mechanisms and workflows.

Anti-Aging and Dermatological Activities

This compound exhibits a range of anti-aging and skin-protective effects, primarily through its action as an MMP inhibitor, an antioxidant, a moisturizer, and an inhibitor of melanogenesis.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are enzymes that degrade collagen and other extracellular matrix proteins, a process central to the visible signs of skin aging like wrinkles and loss of firmness. This compound has been shown to strongly inhibit MMP activity in a dose-dependent manner, suggesting its utility in preserving the skin's structural integrity.

Table 1: MMP Inhibition Activity

| Bio-Activity | Test Substance | Concentration Range | Observation | Reference |

| MMP Inhibition | This compound | 0.0001% - 0.1% | Strong, dose-dependent inhibition of MMP activity in vitro. |

Experimental Protocol: In Vitro MMP Inhibition Assay

-

Enzyme Preparation: A solution of Clostridium Collagenase IV, a representative MMP, is prepared to serve as the enzyme source.

-

Test Solutions: Aqueous solutions of this compound are prepared at concentrations ranging from 0.0001% to 0.1%.

-

Controls:

-

Negative Control: A solution containing only the MMP enzyme to establish baseline activity.

-

Positive Control: A solution containing Phenanthroline, a known MMP inhibitor, to validate the assay's responsiveness.

-

-

Assay Procedure: The MMP enzyme is incubated with its substrate in the presence of the negative control, positive control, or varying concentrations of this compound.

-

Endpoint Measurement: The degradation of the substrate is measured, typically via a colorimetric or fluorometric method, to determine the level of enzyme activity.

-

Data Analysis: The percentage of MMP inhibition is calculated for each concentration of this compound relative to the negative control.

Antioxidant and Cytoprotective Effects

This compound functions as an effective antioxidant by scavenging free radicals and chelating oxidation-promoting metals. It has been demonstrated to reduce UV-induced lipid peroxidation and protect cells from oxidative damage induced by agents like hydrogen peroxide.

Table 2: Antioxidant and Cytoprotective Data

| Bio-Activity | Cell Line/Model | Test Substance/Agent | Concentration | Observation | Reference |

| Antioxidant | UV-induced lipid peroxidation model | This compound | Not specified | Reduced production of malondialdehyde. | |

| Cytotoxicity | HEK-293 | This compound | Up to 500 µg/mL | No cytotoxicity observed. | |

| Cytoprotection | HEK-293 | Hydrogen Peroxide | Up to 500 µg/mL (MBA) | Reduced H₂O₂-induced cellular toxicity. |

Experimental Protocol: H₂O₂-Induced Cellular Oxidation Assay

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured and maintained in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment:

-

Cells are pre-treated with various non-cytotoxic concentrations of this compound (e.g., 5-500 µg/mL) for a specified duration.

-

Following pre-treatment, a solution of hydrogen peroxide (H₂O₂) is added to induce oxidative stress. Control groups include untreated cells and cells treated with H₂O₂ alone.

-

-

Incubation: The cells are incubated for a period sufficient to induce oxidative damage.

-

Viability Assessment (MTT Assay):

-

Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well and incubated, allowing viable cells to convert MTT into formazan crystals.

-

The formazan crystals are solubilized using a solvent (e.g., DMSO).

-

-

Endpoint Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The cytoprotective effect of this compound is determined by comparing the viability of cells treated with MBA + H₂O₂ to those treated with H₂O₂ alone.

Inhibition of Melanogenesis

Hyperpigmentation is a common sign of photoaging. This compound has been found to inhibit melanogenesis in cultured B16 melanocytes, indicating its potential as a pigment-evening agent. This activity helps in preventing the formation of brown spots and improving overall skin clarity.

Experimental Protocol: Melanogenesis Inhibition Assay

-

Cell Culture: B16 melanocytes are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of this compound. In some protocols, melanogenesis is stimulated using an agent like melanocyte-stimulating hormone (MSH).

-

Incubation: Cells are incubated for a period (e.g., 72 hours) to allow for melanin production.

-

Endpoint Measurement: The amount of melanin produced by the cells is quantified. This can be done by lysing the cells and measuring the absorbance of the melanin content at a specific wavelength (e.g., 475 nm).

-

Data Analysis: The inhibition of melanin synthesis is calculated by comparing the melanin content of treated cells to that of untreated (but stimulated) control cells.

Moisturizing and Skin Barrier Function

This compound is a powerful humectant that attracts and binds water, forming a gel matrix that provides significant hydration. It has been shown to be a superior moisturizing agent compared to its stereoisomer, lactobionic acid. It also enhances skin barrier function by increasing skin hydration, promoting the expression of barrier-related proteins, and increasing glycosaminoglycans (GAGs).

Table 3: Humectant Properties

| Property | This compound | Lactobionic Acid | Test Condition | Reference |

| Water Retention | 29% | 14% | After 72 hours of evaporation at room temperature. |

Antimicrobial Activity

Recent studies have revealed the antimicrobial potential of this compound against several pathogenic bacteria. This activity is likely due to its ability to damage the microbial cell membrane. Sodium maltobionate, its salt form, did not demonstrate the same antibacterial effect.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Gram Stain | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Positive | 8.0 | |

| Listeria monocytogenes | Positive | 8.0 | |

| Salmonella enterica serovar Choleraesuis | Negative | 8.5 | |

| Escherichia coli | Negative | 10.5 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using growth medium to create a range of decreasing concentrations.

-

Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted this compound.

-

Controls:

-

Positive Control: A well containing only the growth medium and the bacterial inoculum to ensure microbial viability.

-

Negative Control: A well containing only the growth medium to check for sterility.

-

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Endpoint Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Safety and Toxicology Profile

This compound has been evaluated through various clinical and in vitro tests and has demonstrated a favorable safety profile, showing it to be non-irritating and non-sensitizing.

Table 5: Summary of Safety and Toxicology Studies

| Test | Test Material | Participants / Model | Observation | Reference |

| Repeated Insult Patch Test (RIPT) | 20% MBA in cream | 100 men and women | No skin irritation or allergic contact sensitization reported. | |

| Ocular Irritation Evaluation | 3% MBA in cream | 32 women (periocular use) | No eye irritation reported; safe for contact lens wearers. | |

| Ames II Mutagenicity Assay | 10% MBA (aqueous) | Bacterial reverse mutation assay | Non-mutagenic; no base pair or frame shift mutations. | |

| Cell Viability (EPI-100) | 8% MBA in cream | Living skin equivalent | Classified as innocuous and non-irritating. | |

| Inflammatory/Lysis Assays | 8% MBA in cream | Living skin equivalent | No inflammatory prostaglandin (PGE2) release; no increase in cellular lysis (LDH). |

Conclusion

The preliminary investigations into this compound reveal it to be a versatile and powerful bioactive compound. Its demonstrated efficacy in inhibiting MMPs, providing antioxidant and cytoprotective effects, reducing melanogenesis, and offering superior moisturization underscores its significant potential as an anti-aging ingredient in advanced skincare formulations. Furthermore, its newly identified antimicrobial properties suggest a broader utility in products requiring preservative or anti-pathogenic action. The comprehensive safety data confirms its gentle nature, making it suitable for a wide range of applications, including for sensitive skin. Further research is warranted to fully elucidate its mechanisms of action and explore its full therapeutic potential in both dermatology and other fields.

References

Methodological & Application

Application Notes & Protocols: Enzymatic Synthesis of Maltobionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltobionic acid (MBA), a disaccharide sugar acid, is gaining significant interest in the pharmaceutical, cosmetic, and food industries due to its chelating, antioxidant, and humectant properties.[1][2] This document provides a detailed protocol for the enzymatic synthesis of this compound from maltose, primarily focusing on the use of quinoprotein glucose dehydrogenase (GDH). This method offers high specificity and yield under mild reaction conditions, presenting a favorable alternative to chemical synthesis.[3]

Introduction

This compound (4-O-α-D-glucopyranosyl-D-gluconic acid) is produced by the oxidation of the aldehyde group of the glucose residue in maltose to a carboxylic acid group.[1] Enzymatic synthesis provides a highly selective and environmentally friendly route to MBA, minimizing the formation of byproducts often associated with chemical oxidation methods.[4] Several enzymatic systems have been explored for this bioconversion, including glucose-fructose oxidoreductase/glucono-δ-lactonase, cellobiose dehydrogenase, and notably, quinoprotein glucose dehydrogenase (GDH). The GDH from organisms like Pseudomonas taetrolens has demonstrated high efficiency, achieving near-quantitative conversion of maltose to this compound.

This protocol will detail the materials and step-by-step methodology for the synthesis of this compound using a GDH-based system, including reaction setup, monitoring, and product quantification.

Signaling Pathways and Experimental Workflow

The enzymatic synthesis of this compound from maltose using quinoprotein glucose dehydrogenase (GDH) is a direct oxidation reaction. The enzyme utilizes a pyrroloquinoline quinone (PQQ) cofactor to catalyze the conversion. In whole-cell biocatalysis using genetically engineered E. coli or P. taetrolens, the maltose is transported into the cell where it is oxidized by the expressed GDH. To enhance production, metabolic engineering strategies, such as the inactivation of competing maltose utilization pathways (e.g., by knocking out the malQ gene encoding amylomaltase in E. coli), can be employed to direct the substrate flux towards MBA synthesis.

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported for the enzymatic synthesis of this compound using genetically engineered Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase (GDH).

| Parameter | Value (Pure Maltose) | Value (High-Maltose Corn Syrup) | Reference |

| Substrate Concentration | 200 g/L | 200 g/L | |

| Product Titer | ~200 g/L | 200 g/L | |

| Yield | ~100% | 95.6% | |

| Productivity | 9.52 g/L/h | 6.67 g/L/h | |

| Optimal pH | 5.0 | Not Specified | |

| Optimal Temperature | 25-35 °C | Not Specified | |

| Fermentation Time | ~21 hours | ~30 hours |

Experimental Protocols

Materials and Reagents

-

Microorganism: Genetically engineered Pseudomonas taetrolens homologously expressing quinoprotein glucose dehydrogenase (GDH) or a similarly engineered E. coli strain.

-

Substrates: Pure maltose or high-maltose corn syrup (HMCS).

-

Culture Media: Nutrient Broth (NB) or Luria-Bertani (LB) medium for cultivation.

-

pH Control: Calcium carbonate (CaCO₃) or automated addition of NaOH/HCl.

-

Analytical Standards: this compound and maltose for HPLC calibration.

-

HPLC System: Equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector.

-

Mobile Phase for HPLC: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).

-

Purification Resin: Strong acid cationic resin (e.g., Amberlite IRA-120) for purification.

Step-by-Step Protocol

1. Preparation of Seed Culture

1.1. Prepare sterile Nutrient Broth (NB) in a baffled flask. 1.2. Inoculate the medium with a single colony of the recombinant P. taetrolens strain from an agar plate. 1.3. Incubate the culture at 25-30°C with shaking (e.g., 200 rpm) for 12-24 hours, or until the optical density at 600 nm (OD₆₀₀) reaches a suitable level for inoculation of the main culture.

2. Batch Fermentation for this compound Production

2.1. Prepare the fermentation medium in a bioreactor. A typical medium consists of Nutrient Broth supplemented with the maltose substrate (e.g., 200 g/L). 2.2. Add CaCO₃ (e.g., 30 g/L) to the medium to act as a pH buffer, maintaining the pH within an optimal range for the enzyme. Alternatively, use an automated pH control system. 2.3. Inoculate the fermentation medium with the seed culture (e.g., to an initial OD₆₀₀ of 0.1). 2.4. Maintain the fermentation at a controlled temperature, typically between 25°C and 35°C. 2.5. Provide adequate aeration and agitation to ensure sufficient oxygen supply for the oxidation reaction and to keep the cells in suspension. 2.6. Monitor the progress of the reaction by taking samples periodically (e.g., every 3-6 hours).

3. Analytical Procedure: Quantification by HPLC

3.1. Prepare samples for analysis by centrifuging to remove cells and filtering the supernatant through a 0.22 µm syringe filter. 3.2. Analyze the samples using an HPLC system equipped with an Aminex HPX-87H column (or equivalent) and an RI detector. 3.3. Use an isocratic mobile phase of 5 mM H₂SO₄ at a flow rate of 0.6 mL/min. 3.4. Maintain the column temperature at approximately 60-65°C. 3.5. Quantify the concentrations of maltose and this compound by comparing peak areas to a standard curve prepared with known concentrations of the pure compounds.

4. Downstream Processing: Purification of this compound

4.1. After the reaction is complete (indicated by the consumption of maltose), harvest the fermentation broth. 4.2. Remove the microbial cells and any remaining CaCO₃ by centrifugation followed by filtration. 4.3. The resulting supernatant contains sodium or calcium maltobionate. To convert this to this compound, ion exchange chromatography can be employed. 4.4. Pass the supernatant through a column packed with a strong acid cationic resin (e.g., Amberlite IRA-120). This will exchange the cations (Na⁺ or Ca²⁺) for H⁺, resulting in a solution of this compound. 4.5. The purified this compound solution can then be concentrated by evaporation and crystallized if a solid product is desired.

Conclusion

The enzymatic synthesis of this compound using quinoprotein glucose dehydrogenase offers a highly efficient and selective method for its production. By utilizing genetically engineered microorganisms, high titers and yields can be achieved from readily available substrates like high-maltose corn syrup. The provided protocol outlines the key steps from microbial cultivation to product purification, offering a robust framework for researchers in various fields to produce and explore the applications of this promising sugar acid. Further optimization of fermentation conditions and downstream processing may lead to even more economically viable and scalable production.

References

- 1. Bioproduction and applications of aldobionic acids with a focus on maltobionic and cellobionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification, bioactivity and application of this compound in active films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proceedings.science [proceedings.science]

- 4. This compound|CAS 534-42-9|For Research [benchchem.com]

Application Notes and Protocols for the Chemical Oxidation of Maltose to Maltobionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltobionic acid (MBA), a disaccharide sugar acid composed of glucose and gluconic acid, is a valuable compound with applications in the pharmaceutical, cosmetic, and food industries. Its properties as a chelating agent, humectant, and antioxidant make it a desirable ingredient in various formulations. While enzymatic methods for MBA production are well-established, chemical oxidation of maltose offers a viable alternative. This document provides detailed application notes and protocols for three distinct chemical oxidation methods for the synthesis of this compound from maltose.

Chemical Oxidation Methods: An Overview

The selective oxidation of the aldehyde group in the glucose moiety of maltose to a carboxylic acid group yields this compound. This can be achieved through several chemical routes, each with its own set of advantages and considerations. This document will focus on three primary methods:

-

Electrochemical Oxidation at a Gold Electrode: A clean and controllable method that utilizes an electric current to drive the oxidation reaction.

-

Homogeneous Catalysis with Rh(III) and N-Bromoacetamide: A catalytic approach employing a transition metal complex and a bromine-based oxidizing agent.

-

Copper-Catalyzed Oxidation with Hydrogen Peroxide: A method utilizing a readily available catalyst and a green oxidizing agent.

Data Presentation: Comparison of Chemical Oxidation Methods

The following table summarizes the key quantitative data for the described chemical oxidation methods for this compound production.

| Method | Catalyst/Mediator | Oxidizing Agent | Reaction Conditions | Maltose Conversion (%) | This compound Selectivity (%) | Yield (%) | Key Byproducts |

| Electrochemical Oxidation | Gold Electrode | Electric Current | pH 10, Carbonate Buffer | 79% | 92% | ~73% | Dicarboxylic acids |

| Rh(III)-Catalyzed Oxidation | Rh(III) Chloride | N-Bromoacetamide (NBA) | 40°C, Perchloric Acid | Not explicitly stated | Not explicitly stated | Not explicitly stated | Formic acid, Arabinonic acid[1] |

| Copper-Catalyzed Oxidation | Copper(II) Sulfate (CuSO₄) | Hydrogen Peroxide (H₂O₂) | 55°C, pH 9.7 | Not explicitly stated for maltose | Not explicitly stated for maltose | High (based on maltodextrin oxidation)[2] | Potential for over-oxidation products |

Experimental Protocols

Protocol 1: Electrochemical Oxidation of Maltose to this compound

This protocol describes the electrochemical synthesis of this compound from maltose using a gold electrode in an alkaline medium.

Materials:

-

Maltose monohydrate

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Gold (Au) foil or mesh (working electrode)

-

Platinum (Pt) foil or wire (counter electrode)

-

Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

-

Electrochemical cell (undivided or divided)

-

Potentiostat/Galvanostat

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Electrode Preparation:

-

Clean the gold working electrode by treating it with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a few minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the electrode thoroughly with deionized water.

-

Further clean the electrode electrochemically by cycling the potential in a sulfuric acid solution until a stable cyclic voltammogram is obtained.

-

-

Electrolyte Preparation:

-

Prepare a 0.1 M carbonate buffer solution by dissolving the appropriate amounts of sodium carbonate and sodium bicarbonate in deionized water to achieve a pH of 10.

-

Dissolve the desired concentration of maltose in the carbonate buffer. A typical starting concentration is around 10-50 mM.

-

-

Electrochemical Oxidation:

-

Assemble the electrochemical cell with the gold working electrode, platinum counter electrode, and reference electrode.

-

If using a divided cell, ensure the compartments are separated by a suitable membrane (e.g., Nafion).

-

Immerse the electrodes in the maltose-containing electrolyte solution.

-

Apply a constant potential to the working electrode. A potential in the range of +0.4 to +0.6 V vs. Ag/AgCl is typically effective for selective maltose oxidation.

-

Stir the solution gently throughout the electrolysis to ensure mass transport to the electrode surface.

-

Monitor the reaction progress by periodically taking aliquots and analyzing for maltose consumption and this compound formation using techniques like HPLC. The reaction is typically run for several hours until the desired conversion is achieved.

-

-

Product Purification:

-

After the electrolysis is complete, the resulting solution will contain sodium maltobionate.

-

To obtain this compound, the sodium ions can be removed using a strong acid cation exchange resin (e.g., Amberlite IRA-120).[3]

-

Wash the resin with deionized water and then activate it with a solution of hydrochloric acid (e.g., 1 M HCl).[3]

-

Pass the reaction mixture through the column packed with the activated resin.

-

Collect the eluent containing this compound.

-

The purified this compound solution can be concentrated by rotary evaporation and crystallized, for example, by precipitation with methanol.

-

Protocol 2: Homogeneous Catalytic Oxidation of Maltose with Rh(III) and N-Bromoacetamide

This protocol outlines a general procedure for the oxidation of maltose using a homogeneous rhodium catalyst and N-bromoacetamide as the oxidant.

Materials:

-

Maltose monohydrate

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

N-Bromoacetamide (NBA)

-

Perchloric acid (HClO₄)

-

Mercuric acetate (Hg(OAc)₂) (as a bromide ion scavenger)

-

Deionized water

-

Reaction vessel with temperature control (e.g., a jacketed beaker)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Reagent Solutions:

-

Prepare aqueous solutions of maltose, Rh(III) chloride, perchloric acid, and mercuric acetate of the desired concentrations.

-

Prepare a fresh solution of N-bromoacetamide in deionized water, protecting it from light. The purity of NBA can be checked iodometrically.

-

-

Reaction Setup:

-

In the reaction vessel, combine the solutions of maltose, Rh(III) chloride, perchloric acid, and mercuric acetate.

-

Bring the reaction mixture to the desired temperature (e.g., 40°C) using a water bath or circulator.

-

Allow the mixture to equilibrate at the set temperature for about 30 minutes.

-

-

Initiation of Oxidation:

-

Initiate the reaction by adding the N-bromoacetamide solution to the pre-heated mixture with vigorous stirring.

-

Monitor the progress of the reaction by withdrawing aliquots at regular intervals and quenching the reaction (e.g., by adding a solution of sodium thiosulfate to consume unreacted NBA).

-

Analyze the quenched samples for the concentration of maltose and this compound using a suitable analytical method.

-

-

Product Isolation and Purification:

-

Upon completion of the reaction, the mixture will contain this compound, along with byproducts such as formic acid and arabinonic acid, the catalyst, and other reagents.

-

Protocol 3: Copper-Catalyzed Oxidation of Maltose with Hydrogen Peroxide

This protocol is adapted from a procedure for the oxidation of maltodextrin and can be applied to maltose.

Materials:

-

Maltose monohydrate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Three-necked round-bottom flask

-

Heating mantle or oil bath with temperature control

-

Magnetic stirrer and stir bar

-

pH meter

-

Dropping funnel

-

Ethanol

Procedure:

-

Reaction Setup:

-

Dissolve maltose in deionized water in the three-necked round-bottom flask with heating and stirring. A typical concentration would be around 40 g of maltose in 60 mL of water.

-

Add the copper(II) sulfate catalyst to the maltose solution. A catalyst loading of around 1 mol% relative to the maltose is a reasonable starting point.

-

Adjust the pH of the solution to approximately 9.7 using a sodium hydroxide solution.

-

Heat the reaction mixture to 55°C.

-

-

Oxidation Reaction:

-

Slowly add the hydrogen peroxide solution (e.g., 200 mol% relative to maltose) to the reaction mixture dropwise using the dropping funnel while maintaining vigorous stirring.

-

Continue the reaction at 55°C for a set period, for example, 2 hours. Monitor the pH and adjust as necessary with NaOH solution, as the formation of this compound will cause the pH to decrease.

-

-

Product Precipitation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the oxidized product by adding ethanol to the reaction mixture.

-

Separate the precipitate, which will be the sodium salt of this compound, by centrifugation or filtration.

-

Wash the product with ethanol to remove impurities.

-

The product can be further purified by redissolving in water and re-precipitating with ethanol.

-

To convert the sodium maltobionate to this compound, an ion-exchange chromatography step, as described in Protocol 1, can be employed.

-

Mandatory Visualizations

Caption: General workflow for the chemical oxidation of maltose to this compound.

Caption: Conceptual pathway of maltose oxidation to this compound.

References

Application Note: Purification of Maltobionic Acid Using Crystallization Techniques

Introduction

Maltobionic acid (MBA), a bionic acid composed of a glucose unit linked to a gluconic acid molecule, is gaining significant attention in the pharmaceutical, cosmetic, and food industries.[1][2] Its properties, including non-toxicity, high water solubility, moisturizing capabilities, and metal-chelating ability, make it a valuable ingredient.[1][3] this compound is typically produced via the enzymatic or chemical oxidation of maltose, often resulting in a salt form, such as sodium or calcium maltobionate, mixed with byproducts and unreacted substrates.[4]

Effective purification is critical to achieving the high-purity MBA required for its various applications. This note details a robust purification strategy centered on crystallization, a fundamental technique for obtaining high-purity solid products. The described protocol involves an initial purification of the maltobionate salt via anti-solvent precipitation, followed by conversion to the free acid form using ion-exchange chromatography, and concluding with the crystallization and drying of the final this compound product.

Principle of Purification

The purification process leverages the differential solubility of maltobionate salts and their corresponding acid form in various solvent systems.

-

Anti-Solvent Precipitation of Maltobionate Salt: The process often begins with a crude solution from bioconversion containing sodium maltobionate, sorbitol, and residual sugars. Methanol is commonly used as an anti-solvent; sodium maltobionate has low solubility in methanol-water mixtures, causing it to precipitate while impurities like sorbitol remain in the solution.

-

Conversion to this compound: The purified maltobionate salt is converted to its free acid form. This is efficiently achieved using a strong acid cationic resin, which exchanges the sodium ions (Na+) for hydrogen ions (H+).

-

Crystallization of this compound: The final step involves crystallizing the pure this compound from a concentrated aqueous solution. The conditions are controlled to promote the formation of a pure, stable crystalline solid, which is then dried to remove residual solvents.

Data Presentation

Quantitative data regarding the physicochemical properties of this compound and the efficiency of the purification process are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₁₂ | |

| Molecular Weight | 358.3 g/mol | |

| pKa | 3.54 | |

| Solubility in Water | 3.3 g / 100 mL (at 22 °C) | |

| Melting Point | 97.3 °C | |

| Appearance | White to off-white crystalline powder |

Table 2: Summary of Purification Parameters and Results

| Parameter | Method/Value | Outcome | Reference |

| Salt Precipitation | |||

| Anti-solvent | Methanol | Effective separation from sorbitol | |

| Methanol Concentration | 80% (v/v) | Purity of 98.1% for Sodium Maltobionate | |

| Acid Conversion | |||

| Technique | Ion-Exchange Chromatography | Conversion of salt to free acid form | |

| Resin Type | Strong acid cationic resin (e.g., Amberlite IRA-120) | High conversion efficiency | |

| Final Product | |||

| Purity Achieved | >98% | High-purity crystalline product | |

| Drying | Oven drying at 40 °C for 24-72 hours | Stable, solid crystalline powder |

Experimental Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification of Sodium Maltobionate by Anti-Solvent Precipitation

This protocol describes the initial purification of sodium maltobionate from a typical bioconversion broth.

Materials:

-

Bioconversion broth containing sodium maltobionate

-

Methanol (ACS grade or higher)

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

Centrifuge and appropriate centrifuge tubes or filtration apparatus (e.g., Büchner funnel)

-

Distilled water

Methodology:

-

Transfer the bioconversion solution to a large beaker placed on a magnetic stirrer.

-

While stirring gently, slowly add methanol to the solution to achieve a final concentration of 80% (v/v). The addition should be controlled to avoid shock precipitation and promote the formation of larger particles.

-

Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

-

Separate the precipitated solid (sodium maltobionate) from the liquid phase containing soluble impurities via centrifugation or vacuum filtration.

-

Wash the collected precipitate with a small amount of 80% methanol to remove any remaining soluble impurities.

-

A second precipitation can be performed for higher purity by re-dissolving the solid in a minimal amount of distilled water and repeating steps 2-5.

-

The resulting white solid is the purified sodium maltobionate.

Protocol 2: Conversion to this compound via Ion-Exchange Chromatography

This protocol details the conversion of the purified sodium maltobionate into its free acid form.

Materials:

-

Purified sodium maltobionate

-

Strong acid cationic resin (e.g., Amberlite IRA-120)

-

Hydrochloric acid (HCl), 1.0 M for resin activation

-

Sodium hydroxide (NaOH), 1.0 M for resin regeneration (optional)

-

Chromatography column

-

pH meter or pH indicator strips

-

Distilled water

Methodology:

-

Resin Preparation and Activation:

-

Wash the cationic resin thoroughly with distilled water for 24 hours to remove any preservatives or impurities.

-

Pack the resin into a suitable chromatography column.

-

To activate the resin (charge it with H+ ions), slowly pass 2-3 bed volumes of 1.0 M HCl through the column.

-

Wash the column with distilled water until the eluate is neutral (pH ~7.0) to remove excess HCl.

-

-

Conversion Process:

-

Prepare an aqueous solution of the purified sodium maltobionate from Protocol 1 (e.g., 10-20% w/v).

-

Load the sodium maltobionate solution onto the top of the activated resin bed.

-

Allow the solution to flow through the column at a controlled flow rate. As the solution passes through, Na+ ions are exchanged for H+ ions, converting sodium maltobionate to this compound.

-

Collect the eluate from the column outlet. The eluate now contains the free this compound.

-

Monitor the pH of the eluate; a significant drop in pH indicates the presence of the free acid.

-

-

Resin Regeneration (Optional): After use, the resin can be regenerated by washing with 1.0 M NaOH to remove bound Na+ ions, followed by reactivation with 1.0 M HCl as described above.

Protocol 3: Crystallization and Drying of this compound

This protocol describes the final step to obtain pure, solid this compound.

Materials:

-

This compound solution (eluate from Protocol 2)

-

Rotary evaporator (optional, for concentration)

-

Crystallization vessel (e.g., glass beaker)

-

Controlled temperature bath or refrigerator

-

Vacuum oven or convection oven

-

Spatula and weighing scale

Methodology:

-

Concentration: Concentrate the this compound solution collected from the ion-exchange column to induce supersaturation. This can be done using a rotary evaporator under reduced pressure at a temperature below 50°C to prevent degradation.

-

Crystallization:

-

Transfer the concentrated solution to a clean crystallization vessel.

-

Induce crystallization by slowly cooling the solution. Place the vessel in a cold water bath or a refrigerator (4°C).

-

Optionally, seeding with a few existing pure this compound crystals can be used to promote controlled crystal growth.

-

Allow the solution to stand undisturbed for several hours to overnight to maximize crystal formation.

-

-

Isolation and Drying:

-

Separate the formed crystals from the mother liquor by vacuum filtration.

-

Wash the crystals with a minimal amount of cold distilled water to remove any remaining soluble impurities.

-

Dry the purified crystals in an oven at a controlled temperature, for example, 40°C for 24 to 72 hours, until a constant weight is achieved.

-

The final product is a high-purity, white crystalline powder of this compound.

-

References

- 1. Purification, bioactivity and application of this compound in active films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioproduction and applications of aldobionic acids with a focus on maltobionic and cellobionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 534-42-9|For Research [benchchem.com]

- 4. proceedings.science [proceedings.science]

Application of Maltobionic Acid in Active Films for Food Packaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction